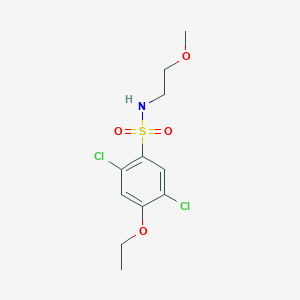
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 is a non-steroidal anti-inflammatory drug (NSAID) that is used in scientific research to study the role of COX-2 in various physiological and pathological conditions.
Mécanisme D'action
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is induced by inflammatory stimuli and is responsible for the production of prostaglandins. By inhibiting COX-2, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide does not affect the normal physiological functions of prostaglandins.
Biochemical and physiological effects:
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of various types of cancer cells. N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has also been shown to protect against ischemic injury in the heart, brain, and kidney. However, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a selective COX-2 inhibitor that can be used to study the role of COX-2 in various physiological and pathological conditions. Unlike non-selective NSAIDs, such as aspirin and ibuprofen, which also inhibit the constitutively expressed COX-1 enzyme, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide does not affect the normal physiological functions of prostaglandins. However, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has some limitations in lab experiments. N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been reported to cause gastrointestinal toxicity and renal dysfunction in some animal models, which may limit its use in some experiments. In addition, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide may not be suitable for studying the role of COX-1 in physiological and pathological conditions.
Orientations Futures
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. However, there are still many unanswered questions regarding the role of COX-2 in different diseases and the potential therapeutic benefits of COX-2 inhibition. Future research could focus on the following directions:
1. Investigating the role of COX-2 in different types of cancer and the potential therapeutic benefits of COX-2 inhibition in cancer treatment.
2. Studying the role of COX-2 in cardiovascular diseases, Alzheimer's disease, and other conditions.
3. Developing new COX-2 inhibitors with improved efficacy and safety profiles.
4. Studying the potential interactions between COX-2 inhibitors and other drugs, such as antiplatelet agents and anticoagulants.
5. Investigating the potential use of COX-2 inhibitors in combination with other therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized using a multi-step process starting from 2,4-dimethylbenzenesulfonamide. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected compound is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexylamine derivative. The final step involves the removal of the Boc group and the introduction of the methoxy group using methanol and hydrochloric acid.
Applications De Recherche Scientifique
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide is widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. COX-2 is upregulated in many types of cancer, and its inhibition by N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to suppress tumor growth and metastasis. N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has also been used to study the role of COX-2 in inflammation, pain, and fever. In addition, N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been used to investigate the potential therapeutic benefits of COX-2 inhibition in cardiovascular diseases, Alzheimer's disease, and other conditions.
Propriétés
Nom du produit |
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-11-9-12(2)15(10-14(11)19-3)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Clé InChI |
WHQWNJKPIOVZFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)


